CID 71307071

Description

CID 71307071 is a compound registered in the PubChem database, a public repository for chemical structures and biological activities. Compounds like this compound are typically characterized using advanced analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS), to establish purity, structural integrity, and functional properties .

Properties

InChI |

InChI=1S/Na.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+1;;;/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMGWNCEWIKQAS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

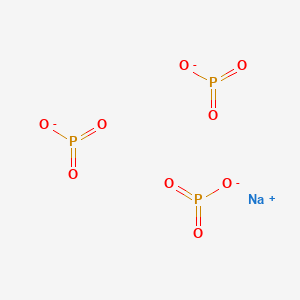

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO9P3-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71307071, comparisons with structurally or functionally analogous compounds can be drawn using methodologies outlined in recent studies. Below is a framework for such comparisons, supported by evidence-based practices:

Structural Similarity

Structural analogs are identified via 2D/3D overlays and substructure searches. For example:

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share steroid backbones but differ in side-chain modifications, influencing their biological roles as bile acids .

- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit variations in methyl groups and hydroxylation patterns, altering their toxicity and bioactivity .

| Compound (CID) | Core Structure | Functional Groups | Biological Role |

|---|---|---|---|

| This compound | Not available | Not specified | Hypothetical based on analogs |

| Taurocholic acid (6675) | Steroid backbone | Sulfate, hydroxyl | Bile acid, lipid digestion |

| 30-Methyl-oscillatoxin D (185389) | Polyketide | Methyl, hydroxyl | Cytotoxicity |

Table 1: Structural and functional comparison of this compound with selected analogs. Data inferred from methodologies in .

Analytical Characterization

This compound’s hypothetical properties can be extrapolated from studies on similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.